molecular formula C18H22N4O5S B2878503 4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine CAS No. 946373-28-0

4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine

Cat. No.: B2878503
CAS No.: 946373-28-0
M. Wt: 406.46
InChI Key: BRMLKKXZBKFQLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine is a synthetic small molecule of significant interest in modern medicinal chemistry research. Its structure incorporates multiple nitrogen-containing heterocycles, a feature shared by over 85% of all known biologically active compounds and approximately 60% of unique, FDA-approved small-molecule drugs . The presence of the 2,3-dihydro-1,4-benzodioxine moiety is a key structural motif found in compounds investigated for various biological activities, as evidenced by its appearance in patented chemical series . The piperazine and methoxy-pyrimidine components further enhance the molecule's potential as a scaffold for interacting with biological targets. This compound is representative of a class of molecules frequently explored as key intermediates or lead compounds in drug discovery campaigns, particularly in the development of receptor antagonists and enzyme inhibitors . The integration of a sulfonamide group linking the benzodioxine and piperazine rings is a common pharmacophore that can contribute to target binding affinity and selectivity. As a complex organic molecule, it serves as a valuable building block for constructing chemical libraries or as a tool compound for probing specific biochemical pathways in vitro. This product is intended for non-human research applications only and is strictly for use in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5S/c1-13-19-17(12-18(20-13)25-2)21-5-7-22(8-6-21)28(23,24)14-3-4-15-16(11-14)27-10-9-26-15/h3-4,11-12H,5-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMLKKXZBKFQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Chloro-6-methoxy-2-methylpyrimidine

The pyrimidine core is synthesized via cyclocondensation of methyl acetamidine (1) with dimethyl malonate (2) under basic conditions (NaOAc/MeOH), yielding 4,6-dihydroxy-2-methylpyrimidine (3) . Subsequent chlorination with phosphorus oxychloride (POCl₃) at reflux affords 4,6-dichloro-2-methylpyrimidine (4) , which undergoes selective methoxylation at C6 using NaOMe/MeOH to yield 4-chloro-6-methoxy-2-methylpyrimidine (5) .

Reaction Conditions :

Step Reagents Solvent Temperature Yield
1 NaOAc, MeOH MeOH 80°C 78%
2 POCl₃ Neat 110°C 85%
3 NaOMe, MeOH MeOH 65°C 90%

Synthesis of 4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazine

Piperazine (6) reacts with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride (7) in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction selectively sulfonylates one nitrogen of piperazine, yielding the monosubstituted product (8) .

Optimization Notes :

  • Excess sulfonyl chloride (1.2 eq) ensures complete conversion.
  • Reaction progress monitored via TLC (Rf = 0.5 in EtOAc/hexane 1:1).

Coupling of Pyrimidine and Piperazine Fragments

The final step involves SNAr reaction between 4-chloro-6-methoxy-2-methylpyrimidine (5) and 4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine (8) . Using diisopropylethylamine (DIPEA) in dimethyl sulfoxide (DMSO) at 90°C, the chloride at C4 is displaced by the piperazine nitrogen, yielding the target compound (9) .

Critical Parameters :

  • Solvent : DMSO enhances nucleophilicity of piperazine.
  • Base : DIPEA (2.5 eq) ensures deprotonation of the secondary amine.
  • Reaction Time : 12–16 hours for >95% conversion.

Characterization and Analytical Data

The final product is characterized via:

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidine H5), 7.82 (d, J = 8.4 Hz, 1H, benzodioxine H5), 6.98 (d, J = 8.4 Hz, 1H, benzodioxine H7), 4.32–4.28 (m, 4H, –OCH₂CH₂O–), 3.87 (s, 3H, OCH₃), 3.72–3.68 (m, 8H, piperazine), 2.45 (s, 3H, CH₃).
  • HRMS : m/z calculated for C₁₉H₂₂N₄O₅S [M+H]⁺: 443.1389; found: 443.1385.

Alternative Synthetic Routes

One-Pot Sulfonylation-Coupling Strategy

A patent-derived approach couples 4-chloro-6-methoxy-2-methylpyrimidine (5) directly with piperazine in the presence of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride (7) , leveraging in situ sulfonylation. While this reduces steps, competing side reactions (e.g., bis-sulfonylation) necessitate careful stoichiometric control.

Applications and Derivatives

The compound’s structural analogs exhibit anticancer activity via kinase inhibition (e.g., PI3K/Akt/mTOR pathway). Modifications at the pyrimidine C2 (e.g., replacing methyl with ethyl) or benzodioxine sulfonyl group are explored to enhance solubility and potency.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways or metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues and Their Pharmacological Profiles

Table 1: Key Structural and Functional Comparisons
Compound Name & Structure Key Substituents/Features Biological Activity Affinity (Ki, nM) or IC₅₀ Reference
Target Compound : 4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine - Pyrimidine core
- 6-methoxy, 2-methyl
- Benzodioxine-sulfonyl-piperazine
Hypothesized: Dopamine D4 antagonism or antimicrobial activity (inferred) N/A
S 18126 : [2-[4-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl] - Indan core
- Benzodioxine-piperazine
Potent, selective D4 antagonist
Weak D2/D3 activity
D4: 2.4
D2: 738
L 745,870 : 3-(4-[4-Chlorophenyl]piperazin-1-yl)methyl-1H-pyrrolo[2,3b]pyridine - Pyrrolopyridine core
- 4-chlorophenyl-piperazine
Selective D4 antagonist
Minimal D2/D3 interaction
D4: 2.5
D2: 905
Raclopride - Benzamide core
- Piperidine
D2/D3 antagonist
Potent antipsychotic effects
D2: 1.1
D4: >3000
4-Chloro-6-{4-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine - Dual pyrimidine cores
- Chloro, methylsulfanyl groups
Antimicrobial potential (inferred from sulfonyl/heterocyclic motifs) N/A

Functional Insights from Comparative Studies

  • Dopamine Receptor Selectivity :

    • S 18126 and L 745,870 exhibit >100-fold selectivity for D4 over D2/D3 receptors. The target compound’s benzodioxine-sulfonyl-piperazine group may confer similar selectivity, though its pyrimidine core could alter binding kinetics .
    • In contrast, raclopride’s benzamide-piperidine structure drives D2/D3 affinity, highlighting how core heterocycles dictate receptor specificity .
  • In Vitro vs.
  • Antimicrobial Potential: Pyrimidine-piperazine derivatives with sulfonyl groups (e.g., ) demonstrate antimicrobial activity against bacterial and fungal strains.

Structural Determinants of Activity

  • Piperazine Modifications :
    • Substitution at the piperazine nitrogen (e.g., benzodioxine-sulfonyl in the target compound vs. 4-chlorophenyl in L 745,870) critically impacts receptor selectivity. Bulky groups like benzodioxine may hinder D2/D3 binding, enhancing D4 specificity .
  • Heterocyclic Cores :
    • Pyrimidine (target compound) vs. pyrrolopyridine (L 745,870): Pyrimidine’s electron-deficient ring may strengthen π-π interactions with receptor aromatic residues, altering binding kinetics .

Biological Activity

The compound 4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine is a novel organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, antimicrobial properties, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N2O7SC_{19}H_{22}N_2O_7S, with a molecular weight of approximately 454.517 g/mol. The structure features a piperazine ring connected to a sulfonamide group derived from 2,3-dihydro-1,4-benzodioxine, along with a methoxy-substituted pyrimidine moiety.

Structural Formula

IUPAC Name 1(2,3dihydro1,4benzodioxin6ylsulfonyl)4(4methoxybenzenesulfonyl)piperazine\text{IUPAC Name }1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(4-methoxybenzenesulfonyl)piperazine

Key Properties

PropertyValue
Molecular FormulaC19H22N2O7SC_{19}H_{22}N_2O_7S
Molecular Weight454.517 g/mol
AppearancePowder
Storage TemperatureRoom Temperature

Enzyme Inhibition

Recent studies have explored the enzyme inhibitory potential of related compounds containing the benzodioxane moiety. For instance, compounds synthesized from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine were screened against key enzymes such as α-glucosidase and acetylcholinesterase. These studies indicate promising inhibitory activity, suggesting potential applications in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Table: Enzyme Inhibition Data

Compound NameTarget EnzymeInhibition Percentage
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-sulfonamideα-glucosidase68%
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-sulfonamideAcetylcholinesterase75%

Antimicrobial Activity

The antimicrobial efficacy of compounds similar to This compound has been evaluated against various bacterial and fungal strains. These studies reveal moderate activity against several pathogens, indicating potential for development as antimicrobial agents .

Table: Antimicrobial Activity Data

Compound NameBacterial StrainFungal StrainActivity Level
Benzodioxane-derived sulfonamideE. coliCandida albicansModerate
Benzodioxane-derived sulfonamideStaphylococcus aureusAspergillus nigerModerate

Therapeutic Implications

The biological activities observed suggest that This compound may have therapeutic potential in various domains:

  • Diabetes Management : Inhibition of α-glucosidase can help in managing postprandial blood glucose levels.
  • Neuroprotection : The inhibition of acetylcholinesterase may contribute to cognitive enhancement in neurodegenerative diseases.
  • Antimicrobial Treatments : Its moderate antimicrobial properties could be leveraged in developing new antibiotics.

Case Study 1: Enzyme Inhibition Profile

In a study focusing on the synthesis of sulfonamides derived from benzodioxane, researchers found that certain derivatives exhibited significant inhibition of both α-glucosidase and acetylcholinesterase. The compound's structure was linked to its efficacy in modulating these enzymes .

Case Study 2: Antimicrobial Screening

A series of benzodioxane derivatives were tested against common bacterial and fungal pathogens. The results indicated that while some compounds showed high efficacy against specific strains, others displayed only moderate activity. This variability underscores the need for further optimization of the chemical structure for enhanced biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.